
2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate is a diazonium salt that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure, which includes a diazonium group attached to a benzene ring substituted with methoxy groups and a pyrrolidinyl group. The tetrafluoroborate anion serves as a counterion to stabilize the diazonium cation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate typically involves the diazotization of 2,5-dimethoxy-4-(1-pyrrolidinyl)aniline. The process begins with the nitration of 2,5-dimethoxyaniline, followed by reduction to obtain the corresponding amine. This amine is then subjected to diazotization using nitrous acid in the presence of tetrafluoroboric acid to yield the desired diazonium salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, concentration, and reaction time to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and cyanides (e.g., NaCN). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substitution Reactions: Halogenated, hydroxylated, or cyanated derivatives of the original compound.
Coupling Reactions: Azo compounds with extended conjugation.
Reduction Reactions: Aniline derivatives.
Aplicaciones Científicas De Investigación
2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as aryl radicals or cations, upon decomposition of the diazonium group. These intermediates can then participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenediazonium chloride
- 2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenediazonium sulfate
- 2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenediazonium nitrate
Uniqueness
The tetrafluoroborate anion in 2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate provides enhanced stability compared to other diazonium salts. This stability makes it particularly useful in reactions that require controlled decomposition of the diazonium group. Additionally, the presence of methoxy and pyrrolidinyl groups imparts unique electronic and steric properties, influencing the reactivity and selectivity of the compound in various chemical reactions.
Propiedades
Número CAS |
52018-21-0 |
|---|---|
Fórmula molecular |
C12H16BF4N3O2 |
Peso molecular |
321.08 g/mol |
Nombre IUPAC |
2,5-dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C12H16N3O2.BF4/c1-16-11-8-10(15-5-3-4-6-15)12(17-2)7-9(11)14-13;2-1(3,4)5/h7-8H,3-6H2,1-2H3;/q+1;-1 |
Clave InChI |
NTPPWURWYBWXKW-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.COC1=CC(=C(C=C1[N+]#N)OC)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



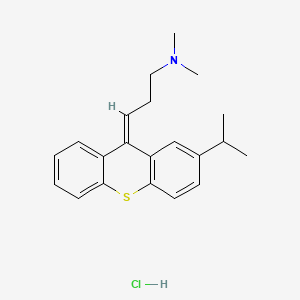

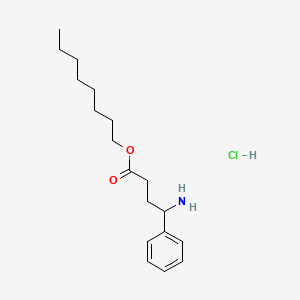
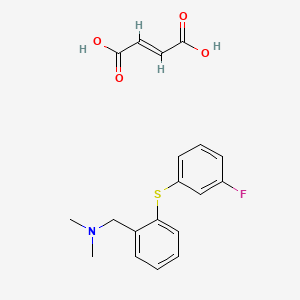
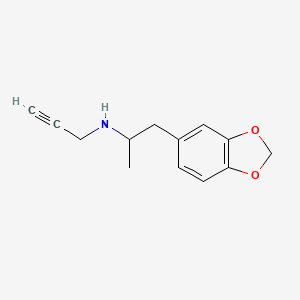



![3-(5-anilino-2-methoxy-4-methylphenyl)-3-[4-(N-ethyl-4-methylanilino)-2-hydroxyphenyl]-2-benzofuran-1-one;sulfuric acid](/img/structure/B12776148.png)


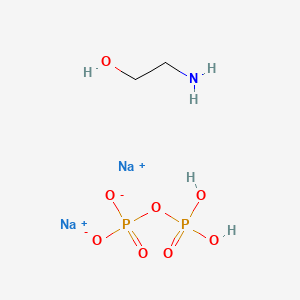
![7-Benzamido-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;1,2-bis(2-methylphenyl)guanidine;1,2-diphenylguanidine](/img/structure/B12776178.png)
